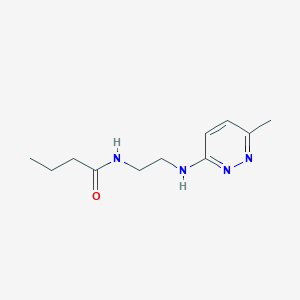

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide is a synthetic amide derivative featuring a pyridazine core substituted with a methyl group at position 6 and a butyramide-linked ethylamino side chain. This compound’s structure combines a rigid heterocyclic aromatic system (pyridazine) with a flexible aliphatic chain, enabling interactions with diverse biological targets.

Properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-3-4-11(16)13-8-7-12-10-6-5-9(2)14-15-10/h5-6H,3-4,7-8H2,1-2H3,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWLXGBXZWEUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCNC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide involves several steps. The starting material, 6-methylpyridazin-3-amine, undergoes a series of reactions to form the final product. The synthetic route typically includes:

Amination: Introduction of the amino group to the pyridazine ring.

Alkylation: Attachment of the ethyl group to the amino group.

Amidation: Formation of the butyramide moiety.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to ensure the desired products are formed .

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in understanding cellular mechanisms and interactions.

Medicine: Its activity against cancer cells makes it a candidate for drug development and cancer therapy.

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide exerts its effects involves interaction with specific molecular targets and pathways. It is believed to interfere with cellular processes that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide with structurally related amide derivatives synthesized via multicomponent reactions (MCRs), as described in recent research.

Key Observations:

Structural Variations :

- Unlike compounds 3m , 3o , and 3q , which feature acetamide backbones, the target compound incorporates a butyramide chain, which may influence pharmacokinetic properties such as solubility and metabolic stability.

- The pyridazine core in the target compound contrasts with the piperidine (3m ), indole (3o ), and thiophene (3q ) systems, suggesting divergent binding affinities.

Physicochemical Properties: Solubility: The pyridazine-based compound likely exhibits lower aqueous solubility compared to 3p (butyramide analog with a phenyl group), which benefits from polar tert-butylamino and phenyl substituents .

Pyridazines are known to inhibit kinases (e.g., VEGF receptors), implying that the target compound may share this mechanism .

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly against cancer cells. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₆O |

| Molecular Weight | 314.39 g/mol |

| CAS Number | 1021027-82-6 |

Synthesis

The synthesis of this compound generally involves several key steps:

- Amination : Introduction of the amino group to the pyridazine ring.

- Alkylation : Attachment of the ethyl group to the amino group.

- Amidation : Formation of the butyramide moiety.

Anticancer Properties

This compound has demonstrated significant activity against various cancer cell lines. It is believed to exert its effects through multiple mechanisms, including:

- Interference with DNA Synthesis : Preliminary studies suggest that the compound may disrupt DNA synthesis and repair mechanisms crucial for cancer cell survival.

- Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cellular proliferation and survival, although detailed pathways remain under investigation.

The mechanism by which this compound operates is not fully elucidated. However, it is thought to involve:

- Binding to Enzymes or Receptors : The compound may modulate the activity of certain enzymes or receptors, leading to altered cellular responses.

- Covalent Interactions : Similar to other covalent inhibitors, it may form stable interactions with target proteins, enhancing its efficacy against resistant cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The EC50 values indicate significant potency in inhibiting cell proliferation .

- Mechanistic Studies : Investigations into its mechanism have revealed that it may induce apoptosis in cancer cells through activation of intrinsic pathways associated with mitochondrial dysfunction.

- Comparative Studies : When compared to established anticancer agents, this compound showed enhanced efficacy in resistant cancer models, suggesting its potential as a novel therapeutic agent .

Table of Biological Activity

Future Directions

The ongoing research on this compound highlights its potential as a therapeutic agent in oncology. Future studies should focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Elucidation : Further investigation into its molecular targets and pathways.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)butyramide, and how can purity be validated?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 6-methylpyridazin-3-amine with a bromoethyl intermediate (e.g., 2-bromoethylamine hydrobromide) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Step 2: Amidation of the resulting intermediate with butyric acid using coupling agents like DCC (dicyclohexylcarbarbodiimide) or HOBt (hydroxybenzotriazole) to form the final amide bond .

- Validation: Purity is confirmed via HPLC (≥95% purity threshold) and structural identity via H/C NMR (e.g., characteristic peaks for the pyridazine ring at δ 7.2–8.5 ppm and the butyramide carbonyl at δ 170–175 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

- Solubility: Use shake-flask method with buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy (λmax determined experimentally) .

- Stability: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

Q. What preliminary assays are recommended to assess its biological activity?

- Antimicrobial: Broth microdilution assay (MIC determination against Gram+/− bacteria) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or hydrolases (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and target proteins?

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target selection: Prioritize proteins with structural homology to known pyridazine-binding enzymes (e.g., carbonic anhydrase or tyrosine kinases) .

- Validation: Compare computational binding affinities (ΔG values) with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies resolve contradictions in reported binding affinities or metabolic stability?

- Reproducibility checks: Standardize assay conditions (e.g., buffer ionic strength, temperature) across labs .

- Metabolite profiling: Use LC-HRMS to identify phase I/II metabolites in hepatocyte incubations .

- Data normalization: Reference internal controls (e.g., known inhibitors) to calibrate inter-study variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications: Introduce substituents at the pyridazine C-6 methyl group (e.g., halogens for enhanced lipophilicity) or the ethylamino linker (e.g., cyclization to improve metabolic stability) .

- Assays: Test analogs in parallel for potency (IC), selectivity (kinase profiling panels), and ADME properties (Caco-2 permeability, microsomal stability) .

Q. What advanced analytical techniques elucidate its mechanism of action in complex biological systems?

- Cellular thermal shift assay (CETSA): Identify target engagement in live cells by monitoring protein thermal stability shifts .

- CRISPR-Cas9 screens: Knock out putative targets (e.g., kinases) to validate functional pathways .

- Metabolomics: Track downstream metabolic changes via GC-MS or NMR in treated vs. untreated cells .

Methodological Considerations

Q. How should researchers address low yields in the final amidation step?

- Optimization: Screen coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) in anhydrous DMF .

- Workup: Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC for purification .

Q. What protocols ensure reproducibility in enzyme inhibition studies?

- Positive controls: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Assay buffers: Pre-treat with Chelex resin to remove trace metal ions that may interfere .

Q. How can computational models predict off-target effects or toxicity?

- Tools: Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling .

- Validation: Cross-reference with in vitro cytotoxicity data (e.g., hemolysis assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.